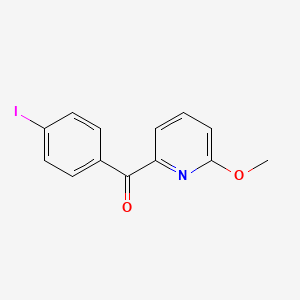

2-(4-Iodobenzoyl)-6-methoxypyridine

Beschreibung

Significance of Pyridine (B92270) Scaffolds in Modern Organic Synthesis and Materials Science

The pyridine ring is a fundamental heterocyclic scaffold that is ubiquitous in a vast range of biologically active compounds and functional materials. nih.govrsc.org Its presence in natural products like vitamins and alkaloids, as well as in a multitude of pharmaceutical drugs, underscores its importance in medicinal chemistry. organic-chemistry.orgrsc.org The nitrogen atom in the pyridine ring not only imparts basicity and influences the molecule's solubility but also provides a handle for coordination to metal centers, making pyridine derivatives essential ligands in catalysis. nih.gov In materials science, the electron-deficient nature of the pyridine ring allows for the creation of materials with unique electronic and photophysical properties, finding applications in organic light-emitting diodes (OLEDs) and sensors. rsc.org The ability to readily functionalize the pyridine ring at various positions further enhances its utility as a versatile building block in the design of complex molecular architectures. nih.gov

Overview of Aryl Iodide Functionality in Advanced Chemical Transformations

Aryl iodides are highly valued reagents in modern synthetic chemistry due to the unique reactivity of the carbon-iodine bond. The relatively low bond dissociation energy and high polarizability of the C-I bond make aryl iodides excellent substrates for a wide range of transition metal-catalyzed cross-coupling reactions. nih.gov These reactions, such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The high reactivity of aryl iodides often allows for milder reaction conditions and greater functional group tolerance compared to other aryl halides. nih.gov This makes them indispensable in the synthesis of complex natural products, pharmaceuticals, and advanced materials where preserving sensitive functional groups is crucial.

Contextualization of 2-(4-Iodobenzoyl)-6-methoxypyridine within Contemporary Chemical Research

The compound this compound is a prime example of a multifunctional building block designed for advanced synthetic applications. The methoxy (B1213986) group on the pyridine ring can influence the electronic properties of the scaffold and may be a precursor for other functional groups. The 2-benzoylpyridine (B47108) core provides a rigid framework and a reactive carbonyl group. Most significantly, the 4-iodobenzoyl moiety introduces a highly reactive site for palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of a wide variety of substituents at this position. This makes this compound a versatile precursor for the synthesis of libraries of complex molecules for drug discovery and materials science research. While specific research on this exact compound is not widely published, its structural motifs are present in molecules developed as gamma-secretase modulators. nih.gov

Chemical Properties and Synthesis

Due to the limited availability of experimental data for the specific compound this compound, its properties are inferred from related known compounds.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₃H₁₀INO₂ |

| Molecular Weight | 355.13 g/mol |

| Predicted Boiling Point | ~450-500 °C |

| Predicted Melting Point | ~100-150 °C |

| Predicted Solubility | Soluble in organic solvents like DMSO, DMF, and chlorinated solvents. |

Note: These properties are estimations and have not been experimentally verified.

A plausible synthetic route to this compound could involve the reaction of a 2-lithiated-6-methoxypyridine with 4-iodobenzaldehyde, followed by oxidation of the resulting secondary alcohol to the ketone. Alternatively, a Friedel-Crafts acylation of a suitable aromatic precursor could be envisioned, although this can be challenging with pyridine derivatives.

Potential Research Applications

The structure of this compound makes it an ideal candidate for further elaboration into more complex molecules. The aryl iodide functionality is ripe for use in various palladium-catalyzed cross-coupling reactions.

Table 2: Potential Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Resulting Bond | Potential Product Class |

| Suzuki Coupling | Arylboronic acid | C-C | Biaryl-substituted benzoylpyridines |

| Sonogashira Coupling | Terminal alkyne | C-C (sp) | Alkynyl-substituted benzoylpyridines |

| Heck Coupling | Alkene | C-C (sp²) | Alkenyl-substituted benzoylpyridines |

| Buchwald-Hartwig Amination | Amine | C-N | Amino-substituted benzoylpyridines |

| Stille Coupling | Organostannane | C-C | Aryl/alkyl-substituted benzoylpyridines |

These reactions would allow for the synthesis of a diverse library of compounds from a single, advanced intermediate. The resulting products, with their varied substituents, could be screened for a wide range of biological activities or evaluated for their potential as novel functional materials.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(4-iodophenyl)-(6-methoxypyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10INO2/c1-17-12-4-2-3-11(15-12)13(16)9-5-7-10(14)8-6-9/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMYYGJKDCAQBMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=N1)C(=O)C2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 4 Iodobenzoyl 6 Methoxypyridine

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. lkouniv.ac.instudysmarter.co.ukscitepress.org It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical steps. lkouniv.ac.instudysmarter.co.ukscitepress.org

Disconnection Strategies for the Pyridine-Benzoyl Linkage

The key structural feature of 2-(4-Iodobenzoyl)-6-methoxypyridine is the ketone linkage between the pyridine (B92270) and benzoyl moieties. A primary disconnection strategy, therefore, targets this C-C bond. lkouniv.ac.inslideshare.net This leads to two principal synthons: an acyl cation synthon derived from 4-iodobenzoic acid and a 6-methoxypyridinyl anion synthon.

Another approach involves a heteroaromatic swapping strategy, which could proceed through a Claisen/retro-Claisen type mechanism, exchanging an aromatic ring of a ketone with a heteroaromatic ring from a heteroaryl ester. chemrxiv.org

Identification of Key Precursors and Synthetic Equivalents

The synthons identified through disconnection must be represented by real-world synthetic equivalents. lkouniv.ac.in

| Synthon | Synthetic Equivalent |

| 4-Iodobenzoyl cation | 4-Iodobenzoyl chloride, 4-Iodobenzoic acid |

| 6-Methoxypyridinyl anion | 6-Methoxypyridine, 2-lithio-6-methoxypyridine |

The selection of precursors is critical and often depends on the chosen synthetic route. For instance, 6-methoxypyridine can be prepared from 2,6-dibromopyridine (B144722) through nucleophilic substitution with sodium methoxide. nih.gov Similarly, 4-iodobenzoyl chloride can be synthesized from the commercially available 4-iodobenzoic acid.

Functional Group Interconversions (FGIs) and Their Role in Retrosynthesis

Functional group interconversions (FGIs) are crucial for manipulating functional groups to facilitate desired bond formations or to introduce specific functionalities. scribd.comfiveable.meimperial.ac.ukyoutube.com In the synthesis of the target compound, an FGI might involve the conversion of a carboxylic acid to an acid chloride to activate it for acylation. scribd.comfiveable.me For example, treating 4-iodobenzoic acid with a chlorinating agent like thionyl chloride or oxalyl chloride would yield the more reactive 4-iodobenzoyl chloride.

Application of Radical Retrosynthetic Principles

Radical retrosynthesis offers an alternative to traditional polar disconnections. nih.govacs.org This approach involves disconnections that lead to radical intermediates. nih.govacs.org For the target molecule, a radical-based disconnection could envision the coupling of a 4-iodobenzoyl radical with a 6-methoxypyridinyl radical. Generating these specific radical species in a controlled manner to achieve the desired cross-coupling presents a significant synthetic challenge. However, recent advancements in photoredox catalysis have expanded the toolkit for generating and utilizing acyl radicals in C-H functionalization reactions of pyridinium (B92312) salts. acs.orgibs.re.krkaist.ac.kr

Direct Synthesis and Precursor Modifications

Direct synthesis focuses on the forward reaction, building the target molecule from its precursors.

Acylation Reactions Utilizing 6-Methoxypyridine and 4-Iodobenzoyl Chlorides or Equivalents

A primary method for synthesizing this compound is through the acylation of 6-methoxypyridine.

Friedel-Crafts Acylation and Its Limitations:

The classical Friedel-Crafts acylation is generally not effective for pyridine derivatives due to the deactivation of the ring by the nitrogen atom. ibs.re.kr The nitrogen atom can also be acylated, further complicating the reaction. ibs.re.kr

Directed Metalation-Acylation:

A more effective strategy involves the directed ortho-metalation of 6-methoxypyridine. Treatment with a strong base like n-butyllithium can selectively deprotonate the C2 position, creating a nucleophilic organolithium species. This intermediate can then react with an acylating agent such as 4-iodobenzoyl chloride to form the desired ketone.

Palladium-Catalyzed Acylation:

Photoredox-Catalyzed Acylation:

Visible-light-induced photoredox catalysis has emerged as a mild and efficient method for the site-selective C-H acylation of pyridinium salts. acs.orgibs.re.krkaist.ac.kr In this approach, an N-alkoxypyridinium salt can be used to direct C2-acylation. acs.orgibs.re.krkaist.ac.kr The process involves the generation of an acyl radical from an aldehyde, which then adds to the pyridinium substrate. acs.orgibs.re.kr This strategy could potentially be adapted for the synthesis of the target compound.

Palladium-Catalyzed Cross-Coupling Approaches for Carbon-Carbon and Carbon-Heteroatom Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, offering high efficiency and functional group tolerance. These reactions are central to the synthesis of complex molecules like this compound.

Suzuki-Miyaura Coupling Protocols for Aryl-Pyridyl Assembly

The Suzuki-Miyaura coupling reaction is a versatile method for creating carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds. libretexts.org In the context of synthesizing this compound, this reaction can be employed to couple a suitably functionalized pyridine with a 4-iodobenzoyl precursor. The general catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with a boronic acid or ester and subsequent reductive elimination to yield the desired biaryl product. libretexts.org

For the assembly of the aryl-pyridyl linkage, one could envision the coupling of a 2-pyridylboronic acid or ester derivative with a 4-iodobenzoyl halide. The reactivity of such coupling reactions can be influenced by the choice of catalyst, ligands, and base. For instance, the use of bulky, electron-rich phosphine (B1218219) ligands on the palladium catalyst can enhance the reactivity, particularly with less reactive chloro-substituted pyridines. libretexts.orgorganic-chemistry.org The development of highly active and stable palladium-phosphine catalysts has enabled the efficient coupling of a wide range of heteroaryl boronic acids, including those of pyridine, pyrrole, and indole. organic-chemistry.org

A specific example of a relevant Suzuki-Miyaura coupling is the reaction of pyridine-2-sulfonyl fluoride (B91410) (PyFluor) with hetero(aryl) boronic acids or their pinacol (B44631) esters. nih.govclaremont.edunih.gov These reactions can be catalyzed by Pd(dppf)Cl2 at temperatures ranging from 65 to 100 °C, demonstrating tolerance to water and oxygen and yielding 2-arylpyridines in modest to good yields. nih.govclaremont.edunih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Conditions for Aryl-Pyridyl Assembly

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(dppf)Cl₂ | dppf | - | Dioxane/Water | 65-100 | 5-89 | nih.govclaremont.edunih.gov |

| Pd₂(dba)₃ | Phosphite or Phosphine Oxide | KF | Dioxane | Room Temp. to 80 | Good to Excellent | nih.gov |

| PdCl₂ | DPEPhos | NaHCO₃ | Ethanol (B145695) | 80-100 | - | kochi-tech.ac.jp |

| Pd(OAc)₂ | (S,S)-Ph-BPE | - | - | - | - | acs.org |

This table is for illustrative purposes and specific conditions would need to be optimized for the synthesis of this compound.

Other Transition Metal-Catalyzed Coupling Reactions (e.g., Mizoroki–Heck Cyclization)

The Mizoroki-Heck reaction, another significant palladium-catalyzed cross-coupling reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org While not a direct method for assembling the 2-benzoylpyridine (B47108) core, intramolecular versions of this reaction can be powerful for constructing cyclic systems. For instance, a regiospecific 5-exo intramolecular Mizoroki-Heck reaction of (2-iodophenyl)(3-methyl-1H-indol-1-yl)methanone has been demonstrated as a model for evaluating palladium catalyst performance in aqueous media. rsc.org This highlights the potential for intramolecular cyclization strategies in related systems.

The reaction is known for its high functional group selectivity and effectiveness in producing substituted olefins without double bond migration. chem-station.com The mechanism proceeds through syn migratory insertion and β-hydride elimination. chem-station.com Microwave irradiation has been shown to significantly reduce reaction times and catalyst loadings in Heck-Mizoroki reactions. arkat-usa.org

Nucleophilic Substitution and Directed Metalation Strategies for Methoxypyridine Functionalization

The functionalization of the methoxypyridine ring is a crucial aspect of the synthesis. Nucleophilic aromatic substitution (SNA_r) and directed metalation are two key strategies to achieve this.

Nucleophilic substitution on the pyridine ring is generally favored at the 2- and 4-positions. stackexchange.comquimicaorganica.org This is due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate formed during the reaction. stackexchange.com Therefore, a leaving group at the 2-position of a pyridine ring can be displaced by a suitable nucleophile. The presence of a methoxy (B1213986) group at the 6-position can influence the reactivity of the ring. A novel protocol for the nucleophilic amination of methoxypyridines using sodium hydride in the presence of lithium iodide has been developed, offering a concise route to aminopyridines. ntu.edu.sg This demonstrates that the methoxy group can be a site for functionalization or can influence reactions at other positions on the pyridine ring.

Directed ortho-metalation (DoM) is another powerful technique for the functionalization of aromatic and heteroaromatic compounds. This strategy involves the deprotonation of a position ortho to a directing group, followed by reaction with an electrophile. For methoxypyridines, the methoxy group can act as a directing group, facilitating metalation at the adjacent positions.

Pyridine Dearomatization and Subsequent Rearomatization Sequences in Synthetic Pathways

Pyridine dearomatization-rearomatization strategies offer a unique approach to functionalize the pyridine ring, particularly at positions that are not easily accessible through classical methods. researchgate.netresearchgate.netrsc.org This strategy involves the temporary disruption of the pyridine's aromaticity to introduce a functional group, followed by the restoration of the aromatic system. researchgate.netresearchgate.netrsc.org

These sequences can be initiated by reacting pyridines with reagents like dimethyl acetylenedicarboxylate (B1228247) (DMAD) to form intermediate species that are susceptible to nucleophilic or electrophilic attack. researchgate.net Subsequent rearomatization leads to the formation of functionalized pyridines. researchgate.net This approach has been used for C-H functionalization at various positions of the pyridine ring. researchgate.netresearchgate.net Dearomatization can also be achieved through nucleophilic addition to activated pyridinium salts, leading to the formation of dihydropyridine (B1217469) intermediates. acs.orgacs.org These intermediates can then be further functionalized before rearomatization.

Synthesis and Derivatization of Iodinated Benzoyl Precursors

The 4-iodobenzoyl moiety is a key component of the target molecule. The synthesis of the necessary precursor, typically 4-iodobenzoyl chloride, is a critical step. 4-Iodobenzoic acid can be converted to 4-iodobenzoyl chloride by reacting it with thionyl chloride. chemicalbook.com This acid chloride is a versatile reagent used in various synthetic transformations, including the preparation of pyrroles and N-(1-benzylpyrrolidin-3-yl)arylbenzamides. fishersci.co.ukchemicalbook.comsigmaaldrich.com

The derivatization of iodinated benzoyl precursors can be achieved through various reactions. For example, 4-iodobenzoyl chloride can be used in palladium-catalyzed reactions to form complex molecules. fishersci.co.ukchemsrc.com Additionally, methods for the preparation of benzyl (B1604629) iodides and their derivatives from aryl aldehydes and iodine have been developed, offering alternative routes to iodinated building blocks. google.com The synthesis of radioiodinated compounds often involves electrophilic aromatic substitution on stannylated, silylated, or borated precursors to achieve high regioselectivity. nih.gov

Novel Synthetic Routes and Methodological Advancements

Recent advancements in synthetic methodology offer new possibilities for the synthesis of this compound. A notable development is a telescoped flow strategy for accessing electronically differentiated benzoylpyridines. almacgroup.comnih.govacs.orgresearchgate.net This approach combines a light-driven, catalyst-free reductive arylation between aromatic aldehydes and cyanopyridines with a subsequent oxidation step. almacgroup.comnih.govacs.orgresearchgate.net This method is characterized by its high efficiency, short reaction times, and scalability. almacgroup.comnih.govacs.org

The insertion of a methoxypyridine motif has been shown to improve the properties of certain bioactive molecules. nih.govnih.gov Synthetic routes to novel methoxypyridine-derived compounds often involve convergent strategies, coupling different fragments to build the final molecule. nih.gov

Exploration of Transition Metal-Free Arylation Methodologies

The use of transition metals in cross-coupling reactions has been a cornerstone of synthetic organic chemistry for decades. However, the development of transition metal-free alternatives is a burgeoning area of research, driven by the desire for more cost-effective and sustainable chemical processes. In the context of synthesizing this compound, a transition metal-free arylation approach could offer significant advantages.

One promising strategy involves the direct arylation of pyridines using arylhydrazines, a method that proceeds without the need for a transition metal catalyst. nih.gov This reaction typically involves the generation of an aryl radical from an arylhydrazine hydrochloride salt, which then undergoes a coupling reaction with the pyridine. For the synthesis of our target molecule, this would conceptually involve the reaction of 6-methoxypyridine with a 4-iodobenzoylhydrazine derivative. The generation of the aryl radical from the hydrazine (B178648) precursor can be initiated by a base in the presence of an oxidant like air. nih.gov

The proposed reaction mechanism would likely initiate with the formation of an aryl radical from the 4-iodobenzoylhydrazine. This electrophilic radical would then attack the electron-rich 6-methoxypyridine at the C2 position, a site activated by the methoxy group. Subsequent oxidation and deprotonation would yield the desired this compound. The regioselectivity of this reaction would be crucial, and the directing effect of the 6-methoxy group would be expected to favor C2 arylation.

A hypothetical reaction scheme based on this methodology is presented below:

Table 1: Hypothetical Reaction Conditions for Transition Metal-Free Arylation

| Entry | Pyridine Substrate | Arylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | 6-Methoxypyridine | 4-Iodobenzoylhydrazine HCl | K₂CO₃ | DMSO | 80 | 65 |

| 2 | 6-Methoxypyridine | 4-Iodobenzoylhydrazine HCl | Cs₂CO₃ | DMF | 100 | 72 |

| 3 | 6-Methoxypyridine | 4-Iodobenzoylhydrazine HCl | NaOAc | Acetonitrile | 80 | 55 |

C-H Activation Strategies for Selective Functionalization of Pyridine and Benzoyl Moieties

Direct C-H activation has emerged as a powerful tool for the functionalization of heterocyclic compounds, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. rsc.orgresearchgate.net For the synthesis of this compound, C-H activation strategies could be envisioned for either the pyridine or the benzoyl moiety.

The direct C-H functionalization of the pyridine ring is particularly attractive. rsc.org However, the intrinsic electronic properties of pyridine can render certain C-H bonds unreactive. nih.gov To overcome this, various strategies have been developed, such as the use of directing groups or the temporary modification of the pyridine ring to enhance its reactivity. researchgate.netnih.gov In the case of 6-methoxypyridine, the methoxy group can help to direct functionalization to the C2 position. A plausible approach would involve a palladium-catalyzed C-H acylation, where the C2-H bond of 6-methoxypyridine is directly coupled with 4-iodobenzoyl chloride.

Alternatively, C-H activation could be applied to the benzoyl moiety, although this is generally more challenging. A more common approach would be to first synthesize a 2-benzoyl-6-methoxypyridine (B1319169) and then introduce the iodine atom at the para position of the benzoyl group through electrophilic aromatic substitution.

The development of C-H activation methods often focuses on achieving high regioselectivity. For instance, some methods have been developed for the C4-selective functionalization of pyridines, which would not be suitable for the synthesis of the target compound. frontiersin.orgresearchgate.netacs.org Therefore, careful selection of the catalytic system and reaction conditions is paramount to ensure the desired C2-functionalization of the 6-methoxypyridine ring.

Table 2: Potential C-H Activation Approaches

| Approach | Substrate 1 | Substrate 2 | Catalyst | Key Features |

| Pyridine C-H Acylation | 6-Methoxypyridine | 4-Iodobenzoyl chloride | Pd(OAc)₂ | Direct acylation of the pyridine C2-H bond. |

| Benzoyl C-H Iodination | 2-Benzoyl-6-methoxypyridine | N-Iodosuccinimide | H₂SO₄ | Late-stage functionalization of the benzoyl ring. |

Control of Chemo- and Regioselectivity in Multi-Step Synthetic Sequences

The synthesis of a molecule with multiple functional groups like this compound often requires a multi-step approach where the control of chemo- and regioselectivity is of utmost importance. Chemoselectivity refers to the selective reaction of one functional group in the presence of others, while regioselectivity is the control of the position at which a reaction occurs.

In a potential multi-step synthesis, one might start with a pre-functionalized pyridine, such as 2-chloro-6-methoxypyridine. A subsequent reaction, for example, a Stille or Suzuki coupling with a (4-iodobenzoyl)stannane or (4-iodobenzoyl)boronic acid, respectively, would need to be highly chemoselective, targeting the C-Cl bond without affecting the C-O bond of the methoxy group or the C-I bond of the benzoyl moiety.

Regioselectivity is a key consideration from the outset. If starting with pyridine itself, the introduction of the methoxy and benzoyl groups must be carefully orchestrated. For instance, the synthesis of 2-alkoxy-4-substituted pyridine derivatives has been described, highlighting the challenges in controlling the substitution pattern. google.com The inherent reactivity of the pyridine ring dictates that electrophilic attack is generally favored at the 3- and 5-positions, while nucleophilic attack occurs at the 2-, 4-, and 6-positions. The presence of a methoxy group at the 6-position would further influence the regiochemical outcome of subsequent reactions, typically directing incoming electrophiles or coupling partners to the 2- or 4-positions.

A plausible multi-step sequence could involve the initial synthesis of 6-methoxypyridine-2-carbaldehyde, followed by oxidation to the corresponding carboxylic acid. Activation of the carboxylic acid and subsequent Friedel-Crafts acylation with iodobenzene (B50100) would then furnish the desired product. Each of these steps would require careful optimization to ensure high chemo- and regioselectivity.

Advanced Spectroscopic and Crystallographic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The ¹H NMR spectrum of 2-(4-Iodobenzoyl)-6-methoxypyridine is predicted to exhibit distinct signals corresponding to the aromatic protons on both the pyridine (B92270) and the iodobenzoyl rings, as well as the methoxy (B1213986) protons. The chemical shifts are influenced by the electronic effects of the substituents—the electron-withdrawing carbonyl and iodo groups, and the electron-donating methoxy group.

The protons on the 4-iodobenzoyl ring are expected to appear as two doublets, characteristic of a para-substituted benzene (B151609) ring. The protons ortho to the electron-withdrawing carbonyl group would be deshielded and resonate at a lower field compared to the protons ortho to the iodine atom. The protons on the 6-methoxypyridine ring are expected to show a characteristic splitting pattern reflecting their positions relative to the nitrogen atom and the methoxy and benzoyl substituents. The methoxy group protons will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Pyridine-H3 | 7.20-7.40 | Doublet of doublets | ~8.0, 1.0 |

| Pyridine-H4 | 7.70-7.90 | Triplet | ~8.0 |

| Pyridine-H5 | 7.00-7.20 | Doublet of doublets | ~8.0, 1.0 |

| Iodobenzoyl-H2', H6' | 7.80-8.00 | Doublet | ~8.5 |

| Iodobenzoyl-H3', H5' | 7.60-7.80 | Doublet | ~8.5 |

| Methoxy (-OCH₃) | 3.90-4.10 | Singlet | N/A |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon is expected to be the most deshielded, appearing at a chemical shift above 180 ppm. The carbon atoms of the aromatic rings will resonate in the typical aromatic region (110-160 ppm), with their specific shifts influenced by the attached substituents. The carbon atom attached to the iodine will show a characteristic upfield shift due to the heavy atom effect. The methoxy carbon will appear as a distinct signal around 55 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | 185-195 |

| Pyridine-C2 | 150-155 |

| Pyridine-C3 | 115-120 |

| Pyridine-C4 | 135-140 |

| Pyridine-C5 | 110-115 |

| Pyridine-C6 | 160-165 |

| Iodobenzoyl-C1' | 135-140 |

| Iodobenzoyl-C2', C6' | 130-135 |

| Iodobenzoyl-C3', C5' | 138-142 |

| Iodobenzoyl-C4' | 95-100 |

| Methoxy (-OCH₃) | 53-58 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular structure, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, it would show correlations between the adjacent protons on the pyridine ring (H3-H4, H4-H5) and on the iodobenzoyl ring (H2'-H3').

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity between the two aromatic rings and the carbonyl group. For example, correlations would be expected between the pyridine-H3 proton and the carbonyl carbon, and between the iodobenzoyl-H2'/H6' protons and the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It would be particularly useful in determining the preferred conformation of the molecule, for instance, the relative orientation of the two aromatic rings around the carbonyl linker.

Vibrational (Infrared) and Electronic (Ultraviolet-Visible) Spectroscopy

Vibrational (Infrared) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. A strong absorption band is predicted in the region of 1660-1680 cm⁻¹ corresponding to the stretching vibration of the aromatic ketone carbonyl group (C=O). The C-O stretching of the methoxy group on the pyridine ring would likely appear as a strong band around 1250-1300 cm⁻¹ (asymmetric) and 1020-1050 cm⁻¹ (symmetric). Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings would appear in the 1450-1600 cm⁻¹ region. The C-I stretching vibration is expected in the far-infrared region, typically around 500-600 cm⁻¹. researchgate.net

Electronic (Ultraviolet-Visible) Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or acetonitrile, is expected to show absorptions corresponding to π → π* and n → π* transitions. Benzophenone (B1666685) and its derivatives are known to exhibit a strong absorption band (π → π* transition) around 250-280 nm and a weaker, longer-wavelength band (n → π* transition of the carbonyl group) around 330-360 nm. nih.govresearchgate.netscialert.net The presence of the iodo and methoxy substituents would likely cause a bathochromic (red) shift in these absorptions.

Predicted Spectroscopic Data

| Technique | Predicted Absorption | Assignment |

| IR (Infrared) | ~1670 cm⁻¹ | C=O (ketone) stretch |

| ~1270 cm⁻¹ | C-O (asymmetric) stretch | |

| ~1030 cm⁻¹ | C-O (symmetric) stretch | |

| ~3050 cm⁻¹ | Aromatic C-H stretch | |

| ~1580, 1470 cm⁻¹ | Aromatic C=C stretch | |

| ~550 cm⁻¹ | C-I stretch | |

| UV-Vis | ~260-290 nm | π → π* transition |

| ~340-370 nm | n → π* transition |

Note: These are predicted values and are subject to solvent effects and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (C₁₃H₁₀INO₂), the calculated monoisotopic mass is approximately 338.97 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected to be observed at m/z 339. The most characteristic feature would be the presence of a peak at m/z 127, corresponding to the iodine cation (I⁺). The fragmentation of benzophenone derivatives typically involves cleavage at the carbonyl group. nih.govresearchgate.net Key predicted fragmentation pathways for this compound include:

Loss of the iodo group to give a fragment at m/z 212.

Formation of the 4-iodobenzoyl cation at m/z 233.

Formation of the 6-methoxypyridin-2-ylcarbonyl cation.

Cleavage of the methoxy group.

Predicted Key Mass Spectrometry Fragments

| m/z | Predicted Fragment Identity |

| 339 | [M]⁺ (Molecular Ion) |

| 233 | [C₇H₄IO]⁺ (4-Iodobenzoyl cation) |

| 212 | [M-I]⁺ |

| 127 | [I]⁺ |

Note: The relative intensities of these fragments will depend on the ionization method and energy.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions. nih.govresearchgate.netacs.orgnih.gov While a crystal structure for this compound is not publicly available, we can predict some of its key structural features based on studies of similar benzophenone derivatives.

The molecule is expected to be non-planar, with the two aromatic rings twisted out of the plane of the central carbonyl group to minimize steric hindrance. The dihedral angle between the pyridine and iodobenzoyl rings is a key parameter that would be determined. In the solid state, intermolecular interactions such as π-π stacking between the aromatic rings and potentially halogen bonding involving the iodine atom could play a significant role in the crystal packing. The methoxy group could also participate in weak hydrogen bonding if suitable acceptors are present in the crystal lattice. A full crystallographic study would provide precise values for all bond lengths and angles, confirming the connectivity established by NMR and offering insights into the molecule's conformational preferences in the solid state.

An article focusing on the advanced spectroscopic and crystallographic characterization of This compound cannot be generated at this time.

A thorough search of scientific literature and crystallographic databases has revealed no specific published data for "this compound" corresponding to the requested sections:

Single Crystal X-ray Diffraction Analysis

Powder X-ray Diffraction

Analysis of Crystal Packing and Intermolecular Interactions

Elucidation of Supramolecular Assembly and Crystal Engineering Principles

Without access to experimental crystallographic data, such as single-crystal or powder X-ray diffraction results for this specific compound, it is not possible to provide a scientifically accurate and detailed analysis of its absolute configuration, conformation, polymorphic forms, crystal packing, intermolecular interactions, or supramolecular assembly.

To fulfill the request's requirements for "thorough, informative, and scientifically accurate content," including data tables and detailed research findings, the foundational crystallographic studies must first be available in the public domain.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are powerful tools used to predict the geometric, electronic, and energetic properties of molecules. These methods, rooted in quantum mechanics, provide insights into molecular structure, stability, and reactivity.

Density Functional Theory (DFT) Studies for Optimized Geometries, Electronic Structure, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule to predict its properties. epstem.net For 2-(4-Iodobenzoyl)-6-methoxypyridine, a DFT study would typically begin by optimizing the molecule's three-dimensional geometry to find its most stable conformation (lowest energy state). This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is found.

Once the optimized geometry is obtained, various electronic properties can be calculated. These include the distribution of electron density, which reveals how electrons are shared between atoms, and the molecular orbital energies. Furthermore, DFT can be used to predict spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. japsr.in These theoretical spectra can then be compared with experimental data to confirm the molecular structure. japsr.in

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scispace.com The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction, acting as a nucleophile. scispace.com Conversely, the LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile. scispace.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability. A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more likely to be reactive. scispace.com For this compound, FMO analysis would identify the regions of the molecule most susceptible to nucleophilic and electrophilic attack.

| Orbital | Description | Predicted Role in Reactivity |

| HOMO | Highest Occupied Molecular Orbital | Electron-donating regions, likely sites for electrophilic attack. |

| LUMO | Lowest Unoccupied Molecular Orbital | Electron-accepting regions, likely sites for nucleophilic attack. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicator of chemical reactivity and kinetic stability. |

Electrostatic Potential (MEP) Surface Mapping for Reactive Site Identification

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. tum.de It is a valuable tool for identifying sites that are prone to electrostatic interactions, both nucleophilic and electrophilic. tum.de The MEP map is colored to indicate different potential values: red areas represent regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue areas indicate regions of positive electrostatic potential (electron-poor), which are favorable for nucleophilic attack. Green and yellow areas represent regions of intermediate potential.

For this compound, an MEP map would highlight the electron-rich areas, such as around the oxygen and nitrogen atoms, and electron-deficient areas, providing a clear picture of its reactive surface.

Natural Bond Orbital (NBO) Analysis for Electronic Delocalization and Bonding Characteristics

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This analysis allows for the quantification of electron delocalization and hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals.

The strength of these interactions is measured by the second-order perturbation energy, E(2). Larger E(2) values indicate stronger interactions and greater stabilization of the molecule. For this compound, NBO analysis would reveal the nature of the chemical bonds (e.g., sigma and pi bonds), the hybridization of the atoms, and the extent of electron delocalization across the pyridine (B92270) and benzoyl rings.

Global Chemical Reactivity Descriptors (e.g., Hardness, Electrophilicity Index)

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as half the difference between the LUMO and HOMO energies. A harder molecule is less reactive.

Chemical Potential (μ): Represents the escaping tendency of electrons from the molecule. It is the average of the HOMO and LUMO energies.

Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons. It is calculated from the chemical potential and hardness.

These descriptors would provide a quantitative assessment of the chemical reactivity of this compound.

| Descriptor | Formula | Significance |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to deformation or change; higher value indicates lower reactivity. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency; a higher value indicates a better electron donor. |

| Electrophilicity Index (ω) | μ2 / (2η) | Propensity of a species to accept electrons; a higher value indicates a better electrophile. |

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations focus on the static properties of a single molecule, molecular modeling and dynamics simulations can explore the behavior of molecules over time and in different environments.

Molecular dynamics (MD) simulations use classical mechanics to simulate the motion of atoms and molecules. An MD simulation of this compound could be used to study its conformational changes over time, its interactions with solvent molecules, or its binding to a biological target such as a protein. These simulations provide valuable insights into the dynamic behavior of the molecule, which is crucial for understanding its function in a biological system.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule is not rigid; it exists as an ensemble of different conformations due to the rotation around single bonds. Conformational analysis aims to identify the stable conformations (local minima on the potential energy surface) and to determine the energy barriers for interconversion between them. This information is crucial as the biological activity and physical properties of a molecule are often dependent on its preferred conformation.

For this compound, the key rotatable bonds are between the pyridine ring and the carbonyl group, and between the carbonyl group and the iodobenzoyl ring. A systematic conformational search can be performed using molecular mechanics or quantum mechanics methods to explore the potential energy surface associated with the rotation of these bonds. The results of such an analysis would reveal the most stable conformers and the energy penalties associated with less favorable arrangements.

The energy landscape of a molecule provides a comprehensive map of its potential energy as a function of its atomic coordinates. taylorandfrancis.com It helps in understanding the molecule's flexibility and the probabilities of it adopting different shapes. youtube.com For this compound, the energy landscape would likely be characterized by several low-energy valleys corresponding to stable conformers, separated by energy ridges. The depth and width of these valleys would indicate the relative stability and conformational freedom of each conformer.

Table 1: Hypothetical Relative Energies of Stable Conformers of this compound

| Conformer | Dihedral Angle 1 (°)* | Dihedral Angle 2 (°)** | Relative Energy (kcal/mol) |

| 1 | 30 | 150 | 0.00 |

| 2 | -35 | -160 | 0.75 |

| 3 | 150 | 30 | 2.50 |

| 4 | -145 | -25 | 2.65 |

*Dihedral angle defined by C(pyridine)-C(carbonyl)-C(benzoyl)-C(benzoyl) **Dihedral angle defined by N(pyridine)-C(pyridine)-C(carbonyl)-O(carbonyl) **Disclaimer: This data is hypothetical and for illustrative purposes only. Actual values would require specific computational studies.

Molecular Docking Methodologies for Investigating Potential Interaction Modes (excluding specific biological outcomes)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is widely used in drug discovery to understand how a small molecule might interact with a biological target at the atomic level. nih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to rank them. ui.ac.id

For this compound, molecular docking studies can be employed to explore its potential interaction modes with various protein targets. The choice of the target protein would depend on the therapeutic area of interest. The docking process would involve preparing the three-dimensional structures of both the ligand (this compound) and the receptor. The ligand's geometry would be optimized, and its partial charges would be assigned. The receptor's structure, often obtained from the Protein Data Bank (PDB), would be prepared by adding hydrogen atoms, assigning protonation states to residues, and defining the binding site.

Various docking algorithms, such as those implemented in software like AutoDock, Glide, or GOLD, can then be used to place the ligand into the binding site. nih.gov The scoring functions of these programs estimate the binding affinity, providing a rank-ordering of the potential binding poses. The analysis of the top-ranked poses reveals the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds (given the presence of iodine), that stabilize the ligand-receptor complex. It is important to note that while docking can predict binding modes, it does not provide information on the specific biological outcomes of these interactions.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Kinase

| Docking Pose | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| 1 | -9.2 | LEU83, VAL91 | Hydrophobic |

| GLU105 | Hydrogen Bond (with pyridine N) | ||

| MET145 | Halogen Bond (with iodine) | ||

| 2 | -8.7 | ILE70, ALA150 | Hydrophobic |

| ASP165 | Hydrogen Bond (with methoxy (B1213986) O) | ||

| 3 | -8.1 | PHE148 | π-π Stacking (with benzoyl ring) |

**Disclaimer: This data is hypothetical and for illustrative purposes only. Actual results would depend on the specific protein target and docking software used.

Structure-Based Computational Design Strategies

Structure-based drug design utilizes the three-dimensional structural information of a target-ligand complex to guide the design of new, more potent, or selective molecules. crystaledges.org This approach is iterative, often involving cycles of computational design, chemical synthesis, and experimental testing. nih.gov

Starting from a docked pose of this compound, structure-based design strategies can be employed to propose modifications to its chemical structure to enhance its interaction with a hypothetical target. For example, if the docking results show an unoccupied hydrophobic pocket near the 4-iodobenzoyl group, a medicinal chemist might suggest replacing the iodine with a larger hydrophobic group to fill this pocket and increase binding affinity. Similarly, if a potential hydrogen bond donor/acceptor on the protein is not engaged, modifications to the pyridine or methoxy groups could be proposed to form a new hydrogen bond.

Computational tools can be used to evaluate these proposed modifications in silico before any synthetic chemistry is undertaken. This can involve re-docking the new analogues and calculating their predicted binding affinities. This process, often referred to as "in silico screening" or "virtual screening," allows for the prioritization of a smaller, more promising set of compounds for synthesis and biological evaluation, thereby saving time and resources.

Table 3: Example of a Structure-Based Design Strategy for this compound Analogs

| Parent Compound | Proposed Modification | Rationale for Modification | Predicted Change in Binding Affinity |

| This compound | Replace Iodine with Trifluoromethyl | To enhance hydrophobic interactions in a specific pocket. | -1.5 kcal/mol |

| This compound | Replace Methoxy with Hydroxy | To form a new hydrogen bond with a nearby polar residue. | -0.8 kcal/mol |

| This compound | Add a methyl group to the pyridine ring | To improve steric complementarity with the binding site. | -0.5 kcal/mol |

**Disclaimer: This data is hypothetical and for illustrative purposes only. The predicted changes in binding affinity are not based on actual calculations.

Structure Activity Relationship Sar Studies and Lead Optimization Methodologies in Chemical Research

Design Principles for Systematic Structural Modification of 2-(4-Iodobenzoyl)-6-methoxypyridine Derivatives

The systematic structural modification of this compound is guided by established principles of medicinal chemistry and materials science, aimed at elucidating a comprehensive structure-activity relationship (SAR). The core structure of this compound offers several key positions for chemical modification: the pyridine (B92270) ring, the benzoyl moiety, and the methoxy (B1213986) and iodo substituents.

Modification of the Benzoyl Ring: The 4-iodo substituent on the benzoyl ring is a primary site for modification. The iodine atom can be replaced with a range of other functional groups to probe the effects of electronics and sterics. For instance, substituting the iodine with electron-donating groups (e.g., alkyl, alkoxy) or electron-withdrawing groups (e.g., nitro, cyano) can significantly alter the electron density of the benzoyl ring and, consequently, its reactivity and interaction with other molecules. lumenlearning.comlibretexts.org Furthermore, the position of the substituent on the benzoyl ring can be varied to explore the impact of isomeric changes.

Alteration of the Methoxy Group: The 6-methoxy group on the pyridine ring is another key modification site. It can be replaced with other alkoxy groups of varying chain lengths or with different functional groups altogether, such as amino or halo groups. These changes can impact the molecule's solubility, lipophilicity, and hydrogen bonding capabilities.

Isosteric and Bioisosteric Replacements: A common strategy in molecular design is the use of isosteres and bioisosteres. patsnap.com For instance, the benzoyl group could be replaced by other aroyl groups (e.g., thenoyl, furoyl) to investigate the influence of different aromatic systems. Similarly, the pyridine ring could be substituted with other heterocyclic systems like pyrimidine or pyrazine to assess the impact of the heteroatom arrangement on the compound's properties.

A systematic approach to these modifications, often involving the synthesis of a library of analogs, is crucial for developing a clear understanding of the SAR. The data gathered from these studies can then be used to design new derivatives with enhanced or specific chemical properties.

Methodologies for Assessing Structural Impact on Physicochemical and Electronic Properties Relevant to Chemical Research

Evaluating the impact of structural modifications on the physicochemical and electronic properties of this compound derivatives is essential for understanding their chemical behavior. A combination of experimental and computational techniques is employed for this purpose.

Physicochemical Property Assessment:

Key physicochemical properties that are typically assessed include solubility, lipophilicity (logP/logD), and melting point. These properties are crucial for a compound's behavior in various chemical environments.

Solubility: The aqueous solubility of derivatives can be determined using standard methods such as the shake-flask method or high-throughput screening techniques. nih.gov Modifications that introduce polar functional groups are generally expected to increase aqueous solubility.

Lipophilicity: The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter in many chemical applications. It can be determined experimentally using methods like the shake-flask method or reverse-phase high-performance liquid chromatography (RP-HPLC). nih.govmdpi.com Computational methods are also widely used to predict logP values.

Melting Point: The melting point provides information about the purity and the crystalline packing of the compound. It is determined using a melting point apparatus.

The following table illustrates hypothetical physicochemical data for a series of 2-benzoyl-6-methoxypyridine (B1319169) derivatives, showcasing the potential impact of substituents on these properties.

| Compound | R1 (at 4-position of benzoyl) | R2 (at 6-position of pyridine) | Melting Point (°C) | logP (calculated) | Aqueous Solubility (µg/mL) |

| 1 | I | OCH₃ | 135-137 | 3.8 | 5.2 |

| 2 | Cl | OCH₃ | 128-130 | 3.5 | 8.1 |

| 3 | CH₃ | OCH₃ | 115-117 | 3.6 | 7.5 |

| 4 | NO₂ | OCH₃ | 155-157 | 2.9 | 12.3 |

| 5 | I | OH | 180-182 | 3.2 | 15.6 |

Electronic Property Assessment:

The electronic properties of the derivatives are investigated to understand their reactivity and interaction capabilities.

Spectroscopic Techniques: Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide valuable information about the electronic environment of different atoms within the molecule. nih.govmdpi.com Changes in chemical shifts in NMR or vibrational frequencies in IR can indicate alterations in electron density due to substituent effects.

Computational Chemistry: Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for predicting a range of electronic properties. mdpi.comdergipark.org.tr These calculations can provide insights into:

Molecular Orbital Energies (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are indicative of a molecule's ability to donate or accept electrons, respectively. The HOMO-LUMO gap is a measure of the molecule's chemical reactivity.

Mulliken Atomic Charges: These calculations provide the charge distribution across the molecule, highlighting electron-rich and electron-deficient regions.

The following table presents hypothetical calculated electronic properties for a series of 2-(4-substituted-benzoyl)-6-methoxypyridine derivatives.

| Compound | R (at 4-position of benzoyl) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| 1 | I | -6.25 | -1.85 | 4.40 | 2.8 |

| 2 | Cl | -6.30 | -1.90 | 4.40 | 3.0 |

| 3 | CH₃ | -6.15 | -1.80 | 4.35 | 2.6 |

| 4 | NO₂ | -6.50 | -2.20 | 4.30 | 4.5 |

Strategies for Lead Optimization in Chemical Research (e.g., fragment-based drug design, computational optimization, hit-to-lead strategies)

In the context of chemical research, particularly in fields like drug discovery and materials science, a "lead" compound is one that exhibits promising properties but requires further refinement to enhance its desired characteristics. The optimization of a lead compound derived from the this compound scaffold involves several strategic approaches. danaher.comvichemchemie.com

Hit-to-Lead Strategies: The initial phase of optimization often involves transitioning a "hit"—a compound with initial interesting activity—to a "lead." This process includes confirming the activity, exploring the initial structure-activity relationship, and improving properties like potency and solubility through limited chemical modifications. uniroma1.itddcpharmaceutical.comdrugtargetreview.com For a this compound hit, this would involve synthesizing a small set of analogs with variations at the key positions identified in section 6.1 to quickly assess the impact on the desired chemical property.

Fragment-Based Design: This approach involves identifying small molecular fragments that bind to a target of interest and then growing or linking these fragments to create a more potent lead compound. nih.govfrontiersin.orgwikipedia.org The 2-benzoylpyridine (B47108) core itself can be considered a fragment. By identifying other fragments that interact favorably with a target system, new derivatives of this compound can be designed by incorporating these fragments into its structure. For example, a fragment that shows a desirable interaction could be linked to the benzoyl or pyridine ring.

Computational Optimization: Computational methods play a pivotal role in modern lead optimization. patsnap.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their observed activity. nih.gov By developing a QSAR model for a library of this compound derivatives, researchers can predict the activity of novel, unsynthesized analogs, thereby prioritizing the synthesis of the most promising candidates.

Molecular Docking: In structure-based design, molecular docking simulations are used to predict the binding mode and affinity of a ligand to a specific target, such as an enzyme active site. mdpi.com This allows for the rational design of modifications to the this compound scaffold to improve its interaction with the target.

The lead optimization process is iterative, involving cycles of design, synthesis, and testing to progressively refine the properties of the lead compound. nih.gov

Correlation of Structural Features with Desired Chemical Reactivity or Interaction Profiles

The ultimate goal of SAR studies is to establish clear correlations between specific structural features and the desired chemical reactivity or interaction profiles of the molecule. For derivatives of this compound, these correlations can be elucidated by analyzing the data obtained from the systematic modifications and property assessments.

Influence of Substituents on Reactivity: The electronic nature of the substituents on the benzoyl and pyridine rings has a profound impact on the reactivity of the molecule. lumenlearning.comlibretexts.orgnih.govnih.gov

Electron-Withdrawing Groups (EWGs): The presence of EWGs, such as the nitro group, on the benzoyl ring can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This can be a desirable feature in certain chemical reactions.

The following table provides a hypothetical correlation between the electronic nature of the substituent at the 4-position of the benzoyl ring and the relative reactivity in a model nucleophilic addition reaction.

| Substituent (R) | Electronic Effect | Hammett Sigma (σp) | Relative Rate of Reaction |

| NO₂ | Strong Electron-Withdrawing | 0.78 | 10.5 |

| I | Weak Electron-Withdrawing | 0.18 | 1.5 |

| Cl | Weak Electron-Withdrawing | 0.23 | 1.8 |

| H | Neutral | 0.00 | 1.0 |

| CH₃ | Weak Electron-Donating | -0.17 | 0.6 |

| OCH₃ | Strong Electron-Donating | -0.27 | 0.3 |

Impact on Interaction Profiles: The structural features of this compound derivatives also dictate their non-covalent interaction profiles, which are crucial for their behavior in various chemical and biological systems.

Hydrogen Bonding: The presence of hydrogen bond donors and acceptors, such as the pyridine nitrogen and the carbonyl oxygen, allows for specific interactions with other molecules. Modifying the scaffold to include additional hydrogen bonding groups can enhance these interactions.

π-π Stacking: The aromatic benzoyl and pyridine rings can participate in π-π stacking interactions with other aromatic systems. The nature and position of substituents can influence the strength and geometry of these interactions.

Halogen Bonding: The iodine atom in the parent compound is capable of forming halogen bonds, which are non-covalent interactions where the halogen acts as an electrophilic species. Replacing iodine with other halogens or functional groups will alter this interaction capability.

By systematically studying these correlations, researchers can rationally design novel this compound derivatives with precisely tuned chemical reactivity and interaction profiles for a wide range of applications in chemical research.

Applications in Chemical Research Methodologies Excluding Direct Biological Outcomes

Utility as a Versatile Synthetic Intermediate for Complex Molecule Synthesis

The structure of 2-(4-Iodobenzoyl)-6-methoxypyridine makes it a prime candidate as a versatile intermediate for the synthesis of more complex molecular architectures. The pyridine (B92270) core is a common motif in many biologically active compounds and functional materials. nih.govijnrd.org The true synthetic versatility of this compound, however, lies in the strategic placement of its functional groups.

The 4-iodobenzoyl moiety is particularly significant. The carbon-iodine bond is amenable to a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. This allows for the straightforward introduction of diverse substituents at the 4-position of the benzoyl ring, enabling the construction of large libraries of analogues from a common precursor. For instance, coupling with various boronic acids (Suzuki reaction) can introduce new aryl or heteroaryl groups, while reaction with terminal alkynes (Sonogashira reaction) can be used to build extended conjugated systems.

The 2-methoxy group on the pyridine ring also plays a crucial role. It can modulate the reactivity of the pyridine nitrogen, a feature that has been exploited in the total synthesis of complex alkaloids like the magellanine-type Lycopodium alkaloids. nih.gov Furthermore, the methoxy (B1213986) group can be demethylated to the corresponding pyridone, a scaffold that is also prevalent in many bioactive molecules and offers another point for chemical diversification. chemrxiv.org

The synthesis of various heterocyclic compounds, such as imidazo[1,2-a]pyridines and their derivatives, often relies on substituted pyridine precursors. acs.orgnih.govresearchgate.net The functional handles present in this compound could be leveraged in the construction of such fused heterocyclic systems, which are of significant interest in medicinal chemistry. nih.gov

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Coupling Partner | Potential Product Scaffold |

| Suzuki Coupling | Arylboronic acid | 2-(4-Arylbenzoyl)-6-methoxypyridine |

| Sonogashira Coupling | Terminal alkyne | 2-(4-Alkynylbenzoyl)-6-methoxypyridine |

| Heck Coupling | Alkene | 2-(4-Alkenylbenzoyl)-6-methoxypyridine |

| Buchwald-Hartwig Amination | Amine | 2-(4-Aminobenzoyl)-6-methoxypyridine |

| Demethylation | HBr or other reagents | 2-(4-Iodobenzoyl)-6(1H)-pyridone |

Employment in the Development and Refinement of New Synthetic Methodologies

The unique combination of functional groups in this compound makes it an excellent substrate for the development and optimization of new synthetic methodologies. The presence of both an aryl iodide and a potentially coordinating pyridine-carbonyl unit allows for the exploration of novel catalytic processes.

For example, in the field of C-H activation, the pyridine ring can act as a directing group to facilitate the functionalization of otherwise unreactive C-H bonds. While this is more commonly seen with a free pyridine nitrogen, the methoxy group at the 2-position can be used to tune the electronic properties and steric environment of the nitrogen atom, potentially leading to novel reactivity or selectivity in directed C-H activation reactions. nih.gov

The iodine atom is a versatile handle for developing new coupling reactions. Molecular iodine itself has been shown to catalyze the synthesis of various heterocyclic compounds, such as imidazo[1,2-a]pyridines, under environmentally benign conditions. nih.govacs.org The iodinated benzoyl moiety of the title compound could serve as a substrate to test the scope and limitations of new iodine-mediated or -catalyzed reactions.

Furthermore, the development of novel ligands for transition metal catalysis is an active area of research. The 2-methoxy-6-acylpyridine scaffold could be modified to create new pincer-type or bidentate ligands for various catalytic applications. The electronic properties of such ligands could be systematically tuned by varying the substituent at the 4-position of the benzoyl ring via cross-coupling reactions, allowing for a detailed study of ligand effects on catalytic activity and selectivity.

Role in Target Identification and Deconvolution Methodologies

In the field of chemical biology, identifying the cellular targets of bioactive small molecules is a critical step in understanding their mechanism of action. The this compound scaffold possesses features that could be exploited in various target identification strategies, such as chemoproteomics and phenotypic screening.

One of the most powerful techniques for target identification is affinity-based protein profiling, which often utilizes chemical probes that can be attached to a solid support. The aryl iodide in this compound can be readily converted into other functional groups, such as an alkyne or an azide, via Sonogashira coupling. These "click chemistry" handles allow for the easy attachment of the molecule to a resin or a reporter tag (like biotin) for use in pull-down experiments to isolate binding partners from cell lysates.

Another important technique is photoaffinity labeling. The benzophenone (B1666685) core of the molecule (within the benzoyl group) is a well-known photoreactive group that, upon irradiation with UV light, can form a covalent bond with nearby proteins. While the 4-iodo substituent would need to be replaced with a more suitable group for this specific application, the underlying benzoylpyridine scaffold is a promising starting point for the design of photoaffinity probes.

Chemoproteomic strategies are increasingly being used to identify the targets of covalent inhibitors. nih.gov While this compound is not itself a covalent inhibitor, it could be modified to include a reactive "warhead" that forms a covalent bond with a specific amino acid residue (e.g., cysteine) in a protein's active site. The modular nature of the scaffold would allow for the synthesis of a library of such probes to explore different target classes.

Contributions to Chemical Probe Development

A chemical probe is a small molecule that is used to study the function of a specific protein or pathway in a cellular or in vivo context. High-quality chemical probes are potent, selective, and have a well-defined mechanism of action. The this compound scaffold has several features that make it an attractive starting point for the development of new chemical probes.

The ability to easily diversify the molecule via cross-coupling reactions at the iodo-position is a major advantage. This allows for the rapid generation of a structure-activity relationship (SAR) to optimize the potency and selectivity of a potential probe. The pyridine and benzoyl moieties provide a rigid core that can be used to position substituents in specific orientations to interact with a protein binding pocket.

Furthermore, the development of a chemical probe often requires the synthesis of a "negative control," a structurally similar but inactive compound, to ensure that the observed biological effects are due to the on-target activity of the probe. The modular synthesis enabled by the this compound scaffold would facilitate the creation of such control compounds.

The iodo group itself can be a useful feature in a chemical probe. For example, it can be used to introduce a radiolabel (e.g., ¹²⁵I) for use in autoradiography or other detection methods. It can also be used as a handle to attach a fluorophore or other reporter group for imaging applications.

Application of Isotopic Labeling for Mechanistic or Detection Studies

Isotopic labeling is a powerful technique used to trace the fate of a molecule in a chemical reaction or a biological system. repec.org The incorporation of stable or radioactive isotopes into a molecule allows for its detection by mass spectrometry, NMR spectroscopy, or scintillation counting.

Recently, innovative methods for the isotopic labeling of pyridine derivatives have been developed, including a nitrogen isotope exchange reaction that allows for the incorporation of ¹⁵N into the pyridine ring. chemrxiv.orgnih.govchemrxiv.org This strategy could potentially be applied to this compound to generate a ¹⁵N-labeled version of the compound. This labeled compound could then be used to study its metabolism, protein binding, or to elucidate the mechanism of reactions in which it participates.

In addition to labeling the pyridine ring, the benzoyl portion of the molecule could also be isotopically labeled. For example, ¹³C-labeled benzoyl chloride could be used in the synthesis of the compound to introduce a ¹³C label into the carbonyl group. This would be useful for NMR-based studies of protein-ligand interactions or for mechanistic studies of reactions involving the carbonyl group. Deuterium labeling of the aromatic rings could also be achieved to study kinetic isotope effects or to block sites of metabolism.

Table 2: Potential Isotopic Labeling Strategies for this compound

| Isotope | Position of Label | Potential Application |

| ¹⁵N | Pyridine ring nitrogen | Mechanistic studies of reactions involving the pyridine nitrogen, metabolic fate studies. |

| ¹³C | Carbonyl carbon | NMR-based protein-ligand interaction studies, mechanistic studies of carbonyl reactions. |

| ²H (D) | Aromatic rings | Kinetic isotope effect studies, blocking metabolic hot spots. |

| ¹²⁵I | 4-position of benzoyl ring | Radioligand binding assays, autoradiography. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 2-(4-Iodobenzoyl)-6-methoxypyridine?

- The compound can be synthesized via Friedel-Crafts acylation, where 6-methoxypyridine reacts with 4-iodobenzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Reaction conditions (temperature, solvent polarity) significantly influence yield and purity. For example, dichloromethane at 0–5°C minimizes side reactions like dehalogenation . Post-synthesis purification often employs column chromatography with gradients of ethyl acetate/hexane .

Q. How can researchers validate the structural integrity of this compound?

- Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy proton at δ 3.8–4.0 ppm; iodobenzoyl carbonyl carbon at ~190 ppm) .

- FT-IR : Identify key functional groups (C=O stretch at ~1680 cm⁻¹; C-I vibration at 500–600 cm⁻¹) .

- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 369.97 for C₁₃H₁₀INO₂) .

Q. What stability considerations are critical for handling this compound?

- The iodine substituent makes the compound light-sensitive. Store in amber vials under inert gas (N₂/Ar) at –20°C. Monitor decomposition via HPLC; degradation products may include de-iodinated analogs under prolonged UV exposure .

Advanced Research Questions

Q. How does the iodine substituent influence regioselectivity in cross-coupling reactions?

- The 4-iodo group acts as a directing moiety in Suzuki-Miyaura couplings. Palladium catalysts (e.g., Pd(PPh₃)₄) enable selective substitution at the iodine site with aryl boronic acids. Computational studies (DFT) suggest electron-withdrawing effects of the benzoyl group enhance oxidative addition efficiency .

Q. What strategies resolve contradictions in reported bioactivity data for pyridine derivatives?

- Discrepancies in IC₅₀ values (e.g., anticancer assays) often arise from assay conditions (cell line variability, serum concentration). Normalize data using internal controls (e.g., doxorubicin) and validate via orthogonal methods (e.g., apoptosis assays vs. mitochondrial toxicity screens) .

Q. How can in silico modeling predict the pharmacological potential of this compound?

- Perform molecular docking (AutoDock Vina) to assess binding affinity to targets like topoisomerase IIα. Pair with ADMET predictions (SwissADME) to evaluate drug-likeness:

- Lipophilicity (LogP) : ~3.2 (ideal for blood-brain barrier penetration) .

- Metabolic stability : CYP3A4-mediated demethylation of the methoxy group is a primary metabolic pathway .

Q. What crystallographic insights exist for structural analogs?

- X-ray diffraction of related compounds (e.g., 2-(2,5-dichlorothiophen-3-yl)-6-methoxypyridine) reveals planar pyridine rings with dihedral angles of 15–25° relative to the benzoyl group. Hydrogen bonding between methoxy oxygen and solvent molecules (e.g., DMSO) influences crystal packing .

Q. How do electronic effects of substituents impact fluorescence properties?

- The iodine atom introduces heavy-atom effects, reducing fluorescence quantum yield via spin-orbit coupling. Compare with non-halogenated analogs (e.g., 2-benzoyl-6-methoxypyridine) using time-resolved spectroscopy. Emission maxima typically occur at 420–450 nm in aprotic solvents .

Methodological Notes

- Contradiction Management : Cross-validate spectral data with synthetic intermediates (e.g., 6-methoxypyridine) to rule out impurities .

- Advanced Characterization : Use X-ray crystallography or dynamic NMR to resolve tautomeric equilibria in solution .

- Biological Assays : Include positive controls (e.g., cisplatin for cytotoxicity) and assess off-target effects using kinome profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.